molecular formula C13H8ClN3O2 B3035412 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione CAS No. 320421-92-9

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3035412
CAS No.: 320421-92-9
M. Wt: 273.67 g/mol
InChI Key: IHKKEJTZVIUQMW-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro-substituted pyridine ring attached to an isoindole dione structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 6-chloro-2-aminopyridine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and solvent composition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro-substituted pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoindole dione structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-2-pyridinyl)amino)-2-oxo-acetic acid
  • 2-((6-Chloro-2-pyridinyl)amino)-1-ethanol
  • (6-Chloro-2-pyridinyl)methanol

Uniqueness

2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a chloro-substituted pyridine ring and an isoindole dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-6-3-7-11(15-10)16-17-12(18)8-4-1-2-5-9(8)13(17)19/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKEJTZVIUQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193826
Record name 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320421-92-9
Record name 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320421-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyridinyl)amino]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione

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